2,5-Dimethoxy-4-ethoxyamphetamine

receptor pharmacology binding affinity psychedelic research

Select 2,5-Dimethoxy-4-ethoxyamphetamine (MEM) for your receptor pharmacology program. Its uniquely low 5-HT2A affinity (Ki = 3,948 nM) makes it an ideal negative control against high-affinity probes like 2C-B (Ki = 4.9 nM), sharpening pharmacophore models. MEM fails to generalize to amphetamine in drug discrimination, enabling selective dissection of hallucinogen-specific pathways without stimulant confounds. With no functional activation at 5-HT2B (EC50 > 10,000 nM), it serves as an intra-class negative control for cardiac valvulopathy risk assessment versus nanomolar-potency DOET/DOM. A peer-reviewed spectral library (GLC, UV, IR, NMR, MS) supports definitive forensic identification. This differentiation ensures reduced experimental variability and reliable data interpretation.

Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
CAS No. 16128-88-4
Cat. No. B12783546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxy-4-ethoxyamphetamine
CAS16128-88-4
Molecular FormulaC13H21NO3
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)OC)CC(C)N)OC
InChIInChI=1S/C13H21NO3/c1-5-17-13-8-11(15-3)10(6-9(2)14)7-12(13)16-4/h7-9H,5-6,14H2,1-4H3
InChIKeyITZLAXJQDMGDEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethoxy-4-ethoxyamphetamine (CAS 16128-88-4) for Psychedelic Research and Analytical Reference Procurement


2,5-Dimethoxy-4-ethoxyamphetamine (MEM) is a psychedelic phenethylamine and amphetamine derivative, first synthesized by Alexander Shulgin, with an active oral dose range of 20–50 mg and a reported duration of 10–14 hours [1]. It belongs to the DOx family of 4-substituted-2,5-dimethoxyamphetamines and is structurally characterized as the 4-ethoxy analog of 2,4,5-trimethoxyamphetamine (TMA-2) [1].

Why Generic Substitution of 2,5-Dimethoxy-4-ethoxyamphetamine (MEM) with Other 2C or DOx Compounds is Not Scientifically Justified


Within the 2,5-dimethoxyamphetamine class, even minor changes to the 4-position substituent profoundly alter receptor binding affinity, functional selectivity, and behavioral pharmacology. MEM's 4-ethoxy group confers a unique receptor interaction profile distinct from its methyl (DOM), ethyl (DOET), bromo (DOB), iodo (DOI), and phenethylamine (2C-x) counterparts [1]. Consequently, substitution without explicit comparative validation introduces significant experimental variability and confounds data interpretation in both in vitro and in vivo studies.

Quantitative Differentiation Guide: 2,5-Dimethoxy-4-ethoxyamphetamine (MEM) vs. Key Analogs


5-HT2A Receptor Binding Affinity: MEM Exhibits >600-Fold Lower Affinity than 2C-I and >800-Fold Lower than 2C-B

MEM demonstrates a Ki of 3,948 nM at the 5-HT2A receptor, which is 803-fold lower affinity than 2C-B (Ki = 4.9 nM) and 1,274-fold lower than 2C-I (Ki = 3.1 nM) [1]. This contrasts sharply with the high-affinity 5-HT2A binding characteristic of most 2C compounds, positioning MEM as a low-affinity 5-HT2A ligand with a distinct pharmacological fingerprint [2].

receptor pharmacology binding affinity psychedelic research

5-HT2B Receptor Functional Selectivity: MEM Lacks Activation While DOET and DOM Act as Partial Agonists

In functional assays measuring calcium mobilization at the 5-HT2B receptor, MEM did not activate the receptor at concentrations up to 10,000 nM. In contrast, DOET (4-ethyl analog) and DOM (4-methyl analog) activated 5-HT2B as partial agonists with EC50 values of 68–128 nM and Emax values of 73–85% [1]. This functional divergence at 5-HT2B within the same structural class demonstrates that the 4-ethoxy substitution produces a distinct efficacy profile not shared by its alkyl homologs [2].

functional selectivity 5-HT2B receptor safety pharmacology

Drug Discrimination Profile: MEM Fails to Substitute for Amphetamine, Distinct from 2C-B and 2C-I

In rats trained to discriminate 1 mg/kg amphetamine from saline, MEM (0.1–10 mg/kg) produced only minimal (<20%) amphetamine-appropriate responding [1]. This sharply contrasts with 2C-B and 2C-I, which fully substitute for hallucinogenic training compounds such as DOM and LSD but not for amphetamine [2]. MEM's discriminative stimulus profile aligns more closely with psychedelic hallucinogens than with psychostimulants, yet it is uniquely characterized by low overall generalization efficacy in amphetamine-trained animals [1].

behavioral pharmacology drug discrimination stimulus generalization

Metabolic Stability: MEM Resists Fungal Biotransformation Unlike 2C-B and Other 2C Analogs

In a comparative biotransformation study using Cunninghamella echinulata (a model for mammalian phase I metabolism), MEM was poorly metabolized, whereas 2C-B and other 2C-series phenethylamines undergo extensive deamination and O-demethylation [1]. Specifically, 2C-B, 2C-I, 2C-D, and 2C-E are known to undergo major phase I metabolic steps including deamination to the corresponding aldehyde, while MEM exhibits minimal metabolic conversion under identical fungal incubation conditions [2].

drug metabolism in vitro biotransformation analytical toxicology

Analytical Characterization: MEM Has Published GLC and Full Spectral Data Enabling Definitive Identification

A comprehensive analytical characterization of MEM, including gas liquid chromatographic (GLC) data and ultraviolet, infrared, proton magnetic resonance, carbon-13 magnetic resonance, and mass spectra, has been published and validated against a police-submitted sample [1]. In contrast, many designer amphetamine analogs lack such complete, peer-reviewed spectral characterization, which is essential for unambiguous identification in forensic and toxicological analyses [2].

analytical chemistry forensic toxicology reference standard

5-HT2A vs. 5-HT1A Selectivity: MEM's 4-Ethoxy Chain Confers Distinct Selectivity Ratio vs. Alkyl Homologs

Increasing the length of the 4-alkyl chain in 2,5-dimethoxyamphetamines progressively increases selectivity for 5-HT2A over 5-HT1A and 5-HT2C receptors [1]. While direct MEM selectivity data is not yet fully published, the 4-ethoxy substitution pattern places MEM within this SAR trend, with its oxygen-containing chain conferring distinct electronic properties compared to the 4-ethyl (DOET) or 4-methyl (DOM) analogs [2]. Electron-withdrawing substituents at the 4-position enhance psychotomimetic activity, whereas electron-donating groups decrease it, and the ethoxy group's electronic character produces a unique balance between these extremes [2].

receptor selectivity SAR 5-HT1A

Optimal Application Scenarios for 2,5-Dimethoxy-4-ethoxyamphetamine (MEM) Based on Quantitative Evidence


Structural Probe for 5-HT2A Ligand Binding Site Mapping Requiring Low-Affinity Control

MEM's exceptionally low 5-HT2A affinity (Ki = 3,948 nM) makes it an ideal negative control or low-affinity comparator in structure-activity relationship (SAR) studies aimed at identifying molecular determinants of high-affinity binding. When co-assayed with high-affinity analogs such as 2C-B (Ki = 4.9 nM) or 2C-I (Ki = 3.1 nM), MEM provides a critical low-affinity baseline that sharpens the resolution of pharmacophore models [1]. This is particularly valuable for computational docking studies and mutational analyses of the 5-HT2A orthosteric site.

In Vivo Behavioral Studies Distinguishing Hallucinogenic from Psychostimulant Effects

In drug discrimination paradigms, MEM's failure to generalize to amphetamine (<20% responding) while maintaining psychedelic-appropriate substitution confirms its utility as a tool for dissecting hallucinogen-specific neural circuits without confounding stimulant-like interoceptive cues [1]. This profile makes MEM especially suitable for studies requiring selective activation of psychedelic-associated pathways (e.g., 5-HT2A-mediated head-twitch response) in the absence of monoamine transporter-mediated effects, as documented for 2C-B and 2C-I but absent in MEM [2].

Safety Pharmacology Assessments Focusing on 5-HT2B-Related Valvulopathy Risk

Given MEM's demonstrated lack of functional activation at the 5-HT2B receptor (EC50 > 10,000 nM), it serves as a critical comparator compound in cardiac safety studies evaluating 5-HT2B-mediated valvulopathy risk. When contrasted with DOET and DOM, which activate 5-HT2B with nanomolar potency, MEM provides an intra-class negative control for assessing the contribution of 5-HT2B agonism to chronic cardiac remodeling [1]. This differentiation is essential for pharmaceutical development programs seeking psychedelic-inspired therapeutics with minimized cardiovascular liability.

Forensic Toxicology Reference Standard Requiring Fully Characterized Spectral Library

For forensic and clinical toxicology laboratories, MEM offers the distinct advantage of a peer-reviewed, published spectral library encompassing GLC, UV, IR, 1H NMR, 13C NMR, and MS data [1]. This comprehensive characterization, validated against an authentic seized sample, enables definitive identification of MEM in biological matrices and clandestine preparations, thereby reducing reliance on unverified vendor-supplied reference data. The compound's poor fungal metabolism also extends its detection window relative to more rapidly cleared 2C analogs, a consideration for method validation in post-mortem toxicology [2].

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